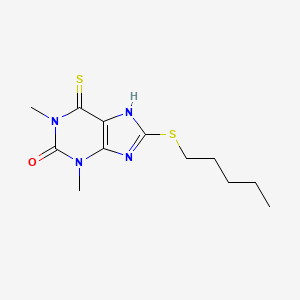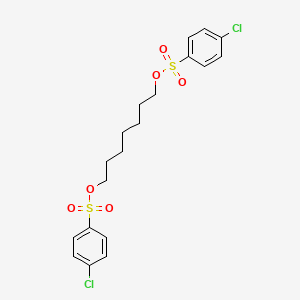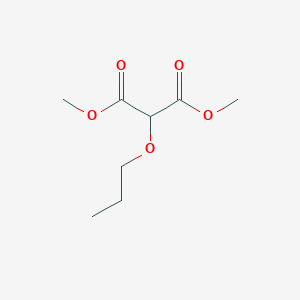
Dimethyl propoxypropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl propoxypropanedioate, also known as dimethyl 1,3-propanedioate, is an organic compound with the molecular formula C7H12O5. It is a diester derived from propanedioic acid (malonic acid) and is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl propoxypropanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
HOOC-CH2-COOH+2CH3OH→CH3OOC-CH2-COOCH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl propoxypropanedioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products:
Substitution: Depending on the nucleophile, products can vary widely.
Reduction: The major product is 1,3-propanediol.
Hydrolysis: The major product is propanedioic acid.
Applications De Recherche Scientifique
Dimethyl propoxypropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of dimethyl propoxypropanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. Its reactivity is primarily due to the presence of ester groups, which can participate in nucleophilic substitution, reduction, and hydrolysis reactions. The molecular targets and pathways involved vary depending on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Dimethyl malonate: Similar structure but lacks the propoxy group.
Diethyl malonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl succinate: Similar ester functionality but with a different carbon backbone.
Uniqueness: Dimethyl propoxypropanedioate is unique due to the presence of the propoxy group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
5018-35-9 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
dimethyl 2-propoxypropanedioate |
InChI |
InChI=1S/C8H14O5/c1-4-5-13-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 |
Clé InChI |
XBIALNHVSMBJFX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


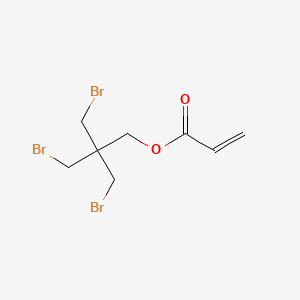
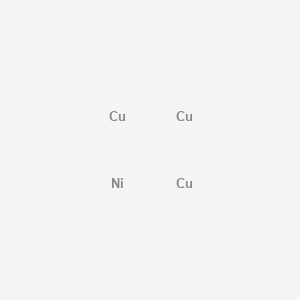
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
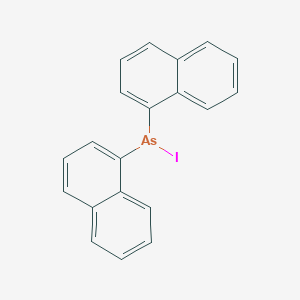
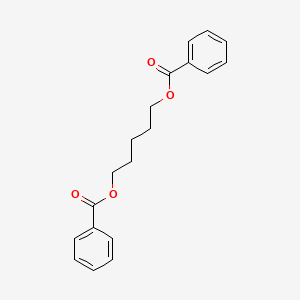
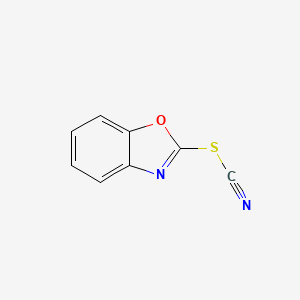
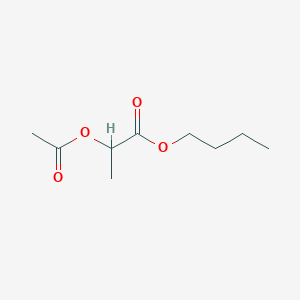


![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)


